Caloxetate trisodium

CAS No.: 207230-20-4

Cat. No.: VC20560617

Molecular Formula: C23H28CaN3Na3O11

Molecular Weight: 631.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 207230-20-4 |

|---|---|

| Molecular Formula | C23H28CaN3Na3O11 |

| Molecular Weight | 631.5 g/mol |

| IUPAC Name | calcium;trisodium;2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate |

| Standard InChI | InChI=1S/C23H33N3O11.Ca.3Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;;/q;+2;3*+1/p-5/t17-;;;;/m0..../s1 |

| Standard InChI Key | NAHFLJIBOXGAOE-UYVPJCOTSA-I |

| Isomeric SMILES | CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2] |

| Canonical SMILES | CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2] |

Introduction

Chemical and Structural Properties of Caloxetate Trisodium

Molecular Composition and Classification

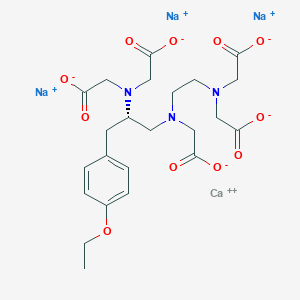

Caloxetate trisodium is classified as a heterocyclic organic compound containing nitrogen as a ring heteroatom. Its structure integrates a calcium ion coordinated with three sodium cations, forming a trisodium salt derivative of caloxetate. The compound’s IUPAC name, calcium;trisodium;2-[[(2S)-2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate, reflects its intricate coordination chemistry.

Table 1: Key Physicochemical Properties of Caloxetate Trisodium

| Property | Value |

|---|---|

| CAS No. | 207230-20-4 |

| Molecular Formula | C₂₃H₂₈CaN₃Na₃O₁₁ |

| Molecular Weight | 631.5 g/mol |

| Osmolality (37°C) | 0.688 Osm/kg H₂O |

| Viscosity (37°C) | 1.19 cP |

| Density (37°C) | 1.088 g/mL |

| pH | 6.8–8.0 |

Data derived from pharmacopeial standards and manufacturer specifications confirm these parameters, which are critical for ensuring compatibility with intravenous administration .

Synthesis and Manufacturing

The synthesis of caloxetate trisodium involves the reaction of caloxetate with sodium hydroxide under controlled conditions to yield the trisodium salt. This process typically proceeds as follows:

The reaction is optimized for high purity (>99%) and yield, adhering to Good Manufacturing Practices (GMP). Regulatory filings note that caloxetate trisodium is produced in GMP-certified facilities, with stringent quality controls to meet pharmaceutical-grade standards .

Applications in Medical Imaging

Role in Gadolinium-Based Contrast Agents

Caloxetate trisodium is a critical excipient in gadoxetate disodium formulations, which are widely used for liver MRI. These agents exploit the compound’s chelating properties to stabilize gadolinium ions, reducing toxicity while enhancing imaging contrast . In EOVIST®, caloxetate trisodium constitutes part of the buffer system, maintaining solution stability and preventing gadolinium dissociation .

Mechanism of Contrast Enhancement

Gadoxetate disodium operates by shortening the T1 and T2 relaxation times of water protons in tissues, thereby increasing signal intensity in MRI. Caloxetate trisodium contributes to this mechanism by ensuring the gadolinium complex remains intact during circulation, which is vital for achieving consistent imaging performance . Preclinical studies demonstrate that formulations containing caloxetate trisodium exhibit improved hepatic uptake, with 50% of the administered dose excreted via biliary pathways .

Regulatory and Manufacturing Standards

Caloxetate trisodium is regulated under pharmaceutical excipient guidelines, requiring compliance with GMP and rigorous impurity profiling . The FDA and international agencies mandate stability testing, with shelf-life determinations based on accelerated degradation studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume